

Application Note: Synthesis of 2-Butyl-4-chloro-5-formylimidazole (BCFI)

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Compound of Interest						
Compound Name:	2-Butyl-4-chloro-5-formylimidazole					
Cat. No.:	B193128	Get Quote				

Introduction

2-Butyl-4-chloro-5-formylimidazole (BCFI), CAS number 83857-96-9, is a critical organic intermediate in the pharmaceutical industry.[1] Its most prominent application is serving as a key building block in the multi-step synthesis of Losartan, an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1][2] The synthesis of BCFI is a crucial step for pharmaceutical manufacturers, and various methods have been developed to produce this compound with high yield and purity.

The protocol detailed below describes a robust and commonly employed synthetic route that utilizes the Vilsmeier-Haack reaction.[2][3] This reaction is a powerful method for introducing a formyl group onto an electron-rich substrate.[4] In this synthesis, an initial condensation reaction forms a key intermediate, (pentanimidoylamino)acetic acid, which then undergoes cyclization and formylation using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This method is advantageous due to its efficiency and suitability for industrial-scale production.[2]

Experimental Protocol: Vilsmeier-Haack Synthesis of BCFI

This protocol outlines the laboratory-scale preparation of **2-Butyl-4-chloro-5-formylimidazole** starting from glycine and methyl pentanimidate. The procedure involves two primary stages:



the formation of the (pentanimidoylamino)acetic acid intermediate and its subsequent conversion to BCFI via the Vilsmeier-Haack reaction.

Reaction Parameters and Reagents

The following table summarizes the key quantitative data and reaction conditions for the synthesis.



Parameter	Value / Reagent	Stage	Purpose	Reference
Starting Materials	Glycine, Methyl Pentanimidate	Intermediate Formation	Reactants for initial condensation	[5]
(Pentanimidoyla mino)acetic acid	2. Vilsmeier- Haack	Intermediate for cyclization	[2]	
Reagents	Methanolic Sodium Hydroxide	Intermediate Formation	Base for condensation reaction	[5]
Toluene	2. Vilsmeier- Haack	Solvent	[2][5]	
Phosphorus Oxychloride (POCl ₃)	2. Vilsmeier- Haack	Vilsmeier reagent component	[2][3]	
N,N- dimethylformami de (DMF)	2. Vilsmeier- Haack	Vilsmeier reagent component	[2][3]	
Molar Ratios	POCl₃ to Intermediate	2.0 - 2.8 : 1	Vilsmeier Reaction	[3][6]
DMF to Intermediate	2.0 - 3.0 : 1	Vilsmeier Reaction	[3][6]	
Reaction Temperature	Intermediate Formation	30 - 35°C	Condensation	[5]
Vilsmeier-Haack Reaction	100°C	Cyclization & Formylation	[2][5]	
Quenching	< 25°C	Reaction termination	[5]	
Crystallization	0 - 5°C	Product Purification	[2][5]	



Reaction Time	Intermediate Formation	5 - 6 hours	Condensation	[5]
Vilsmeier-Haack Reaction	2 - 3 hours	Cyclization & Formylation	[2][5]	
Expected Yield	~70 - 75% (based on glycine)	-	Overall Process Yield	[7]
Expected Purity	> 99.5% (by HPLC)	-	Final Product Purity	[2][7]

Detailed Methodology

Part 1: Synthesis of (Pentanimidoylamino)acetic Acid Intermediate

- Prepare a solution of methanolic sodium hydroxide by dissolving 13.32 kg of sodium hydroxide in 125 L of methanol.[5]
- To this solution, add 25 kg of glycine at a temperature of 30-35°C and stir the mixture for 15 minutes.
- Add 40 kg of methyl pentanimidate to the suspension over 10-15 minutes, maintaining the temperature at 30-35°C.[5]
- Stir the reaction mixture for 5-6 hours at the same temperature.[5]
- After the reaction is complete, distill off the methanol solvent under vacuum at a temperature below 50°C to obtain the crude (pentanimidoylamino)acetic acid intermediate as a residue.
 [5]

Part 2: Vilsmeier-Haack Reaction and BCFI Isolation

- To the residue from Part 1, add 250 L of toluene.[5]
- Add 160 kg of phosphorus oxychloride (POCl₃) to the toluene suspension over 60 minutes, maintaining the temperature between 30-80°C.[5]

Methodological & Application





- Slowly add 75 kg of N,N-dimethylformamide (DMF) over a period of 2-3 hours.[2][5]
- Heat the reaction mixture to 100°C and stir for 2-3 hours to drive the reaction to completion.
 [2][5]
- Cool the mixture to 30°C and then quench the reaction by carefully adding it to 130 L of cold water, ensuring the temperature of the quench mixture remains below 25°C.[5]

Part 3: Work-up and Purification

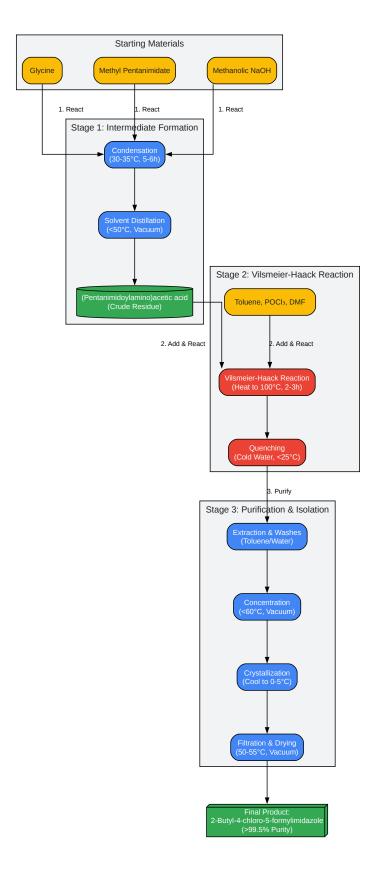
- Adjust the pH of the quenched mixture to 1.2-1.3 using a 30% aqueous sodium hydroxide solution.[5]
- Filter the mixture to remove insoluble material. Wash the filter cake with 50 L of toluene.[5]
- Combine the filtrate and the toluene wash, and transfer to a separatory funnel. Separate the organic (toluene) and aqueous layers, discarding the aqueous layer.[5]
- Wash the toluene layer twice with 200 L of water each time, discarding the aqueous layer after each wash.[5]
- To the resulting toluene solution, add 4 kg of activated carbon and stir for 30 minutes at 30-35°C to decolorize the solution.[5]
- Filter the mixture to remove the activated carbon, washing the filter with 50 L of toluene.[5]
- Collect the combined toluene filtrate and concentrate it to approximately 50% of its original volume by distillation under vacuum at a temperature below 60°C.[5]
- Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization of the product.[2][5]
- Collect the crystalline solid by filtration (e.g., centrifuge) and wash the product cake with 15 L
 of chilled toluene.[5]
- Dry the final product, **2-Butyl-4-chloro-5-formylimidazole**, in a rotary vacuum drier at 50-55°C until the loss on drying (LOD) is below 0.5%.[5] The resulting product is typically a white to off-white crystalline powder with a melting point of approximately 90°C.[8]



Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of **2-Butyl-4-chloro-5-formylimidazole**.





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Caption: Workflow for the synthesis of BCFI via Vilsmeier-Haack reaction.



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